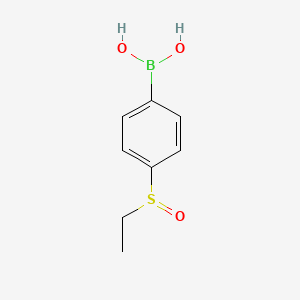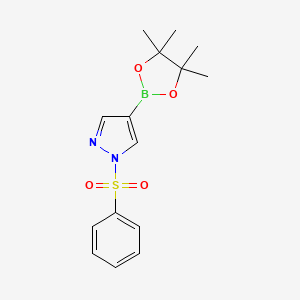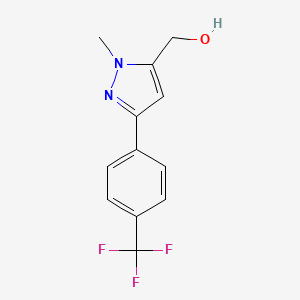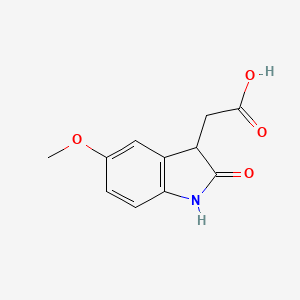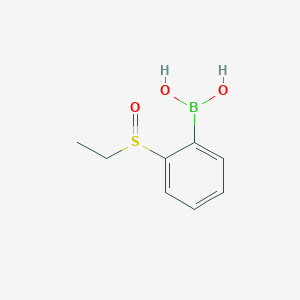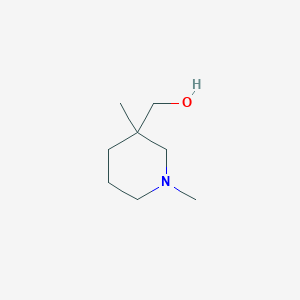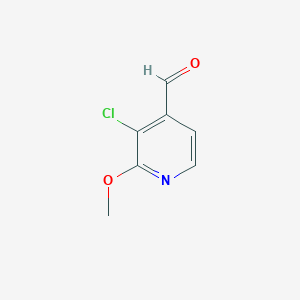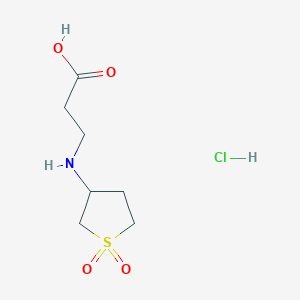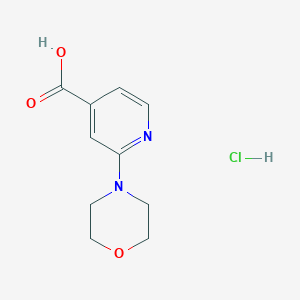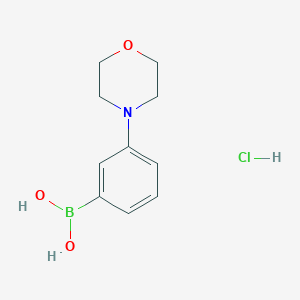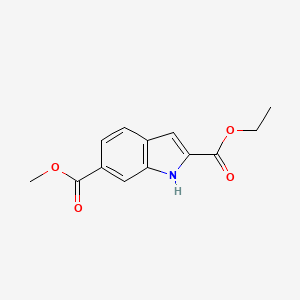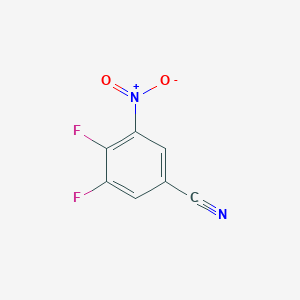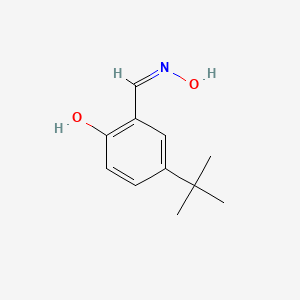
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime
Overview
Description
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is a phenolic oxime compound known for its selective extraction properties, particularly in the field of metal ion extraction. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and an oxime functional group attached to a benzene ring. Its unique structure allows it to form stable complexes with metal ions, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime typically involves the reaction of 5-(tert-butyl)-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature, leading to the formation of the oxime derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow reactors that allow for efficient mixing and reaction of the starting materials, resulting in higher yields and reduced reaction times. The use of flow reactors also minimizes the consumption of reagents and solvents, making the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are valuable intermediates in organic synthesis.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Nitrile oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the selective extraction of metal ions, particularly copper.
Biology: Investigated for its potential use in biological assays and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime involves the formation of stable complexes with metal ions. The oxime group acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction stabilizes the metal ion and facilitates its extraction from aqueous solutions. The molecular targets include metal ions such as copper, which form strong complexes with the oxime ligand .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde oxime: Lacks the tert-butyl group, resulting in different extraction properties.
5-(Tert-butyl)-2-hydroxybenzaldehyde: Lacks the oxime group, making it less effective in metal ion extraction.
Phenolic oximes: A broader class of compounds with similar extraction properties but varying in their substituents and extraction efficiencies.
Uniqueness
5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime is unique due to its high selectivity and efficiency in extracting metal ions, particularly copper, at mild pH conditions. The presence of the tert-butyl group enhances its stability and extraction capabilities compared to other phenolic oximes .
Properties
IUPAC Name |
4-tert-butyl-2-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12-14/h4-7,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVAJIHITBSSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231054 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50849-50-8 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50849-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


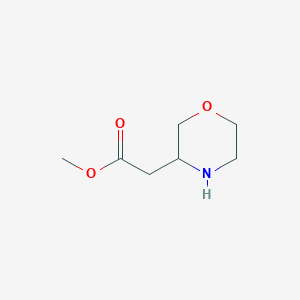
![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
